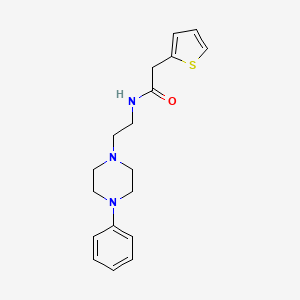

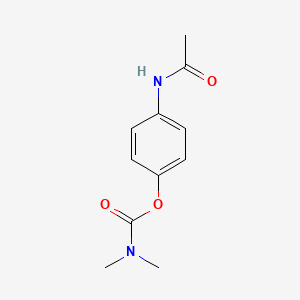

![molecular formula C10H14O3 B2405525 [3-(2-Methoxyethoxy)phenyl]methanol CAS No. 911060-77-0](/img/structure/B2405525.png)

[3-(2-Methoxyethoxy)phenyl]methanol

Descripción general

Descripción

“[3-(2-Methoxyethoxy)phenyl]methanol” is a chemical compound with the molecular formula C10H14O3 . It is a liquid at room temperature .

Molecular Structure Analysis

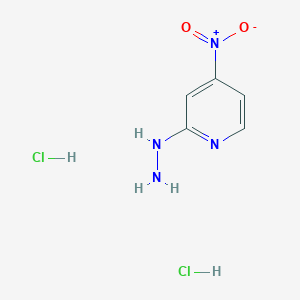

The molecular structure of “[3-(2-Methoxyethoxy)phenyl]methanol” is represented by the InChI code1S/C10H14O3/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7,11H,5-6,8H2,1H3 . This indicates that the molecule consists of a phenyl group (a six-membered carbon ring) with a methoxyethoxy group and a methanol group attached to it. Physical And Chemical Properties Analysis

“[3-(2-Methoxyethoxy)phenyl]methanol” is a liquid at room temperature . It has a molecular weight of 182.22 .Aplicaciones Científicas De Investigación

Electrosynthesis Applications

[3-(2-Methoxyethoxy)phenyl]methanol has been explored in electrosynthesis applications. For instance, anodic oxidation of related compounds in methanol has demonstrated effective production of α-methoxylated products, a key process in organic synthesis (Furuta & Fuchigami, 1998).

Photochemical Reactions

In photochemistry, studies have shown that irradiation of certain compounds in methanol leads to major addition products, indicating the potential for [3-(2-Methoxyethoxy)phenyl]methanol in photochemical synthesis processes (Somei et al., 1977).

Enantioselective Catalysis

The compound has relevance in enantioselective catalysis. Research indicates that derivatives of [3-(2-Methoxyethoxy)phenyl]methanol have been used as catalysts in enantioselective epoxidation of α,β-enones (Lu et al., 2008).

Antimicrobial Activity

In the field of medicinal chemistry, derivatives of [3-(2-Methoxyethoxy)phenyl]methanol have been synthesized and tested for antimicrobial activity, indicating potential applications in drug development (Mandala et al., 2013).

Organocatalysis

The molecule has been studied in the context of organocatalysis. For example, it has been used in the synthesis of azanorbornyl-methanol, which is then utilized as an organocatalyst in various organic reactions (Zhang & Widenhoefer, 2008).

Surface Site Probing

In materials science, methanol derivatives including [3-(2-Methoxyethoxy)phenyl]methanol can be used to probe surface sites of metal oxide catalysts, as demonstrated in studies involving ceria nanocrystals (Wu et al., 2012).

Lipid Dynamics

In biophysical studies, methanol, a related compound, has been used to study lipid dynamics, which might extend to the use of [3-(2-Methoxyethoxy)phenyl]methanol in similar contexts (Nguyen et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

[3-(2-methoxyethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7,11H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUUKQVMESPVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2-Methoxyethoxy)phenyl]methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

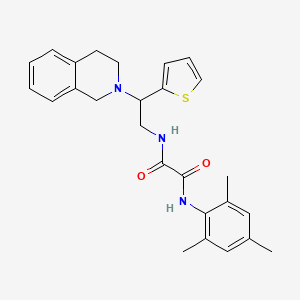

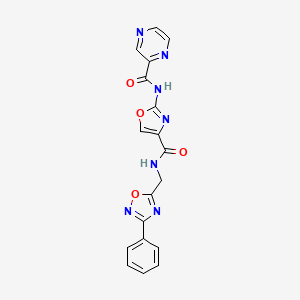

![7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2405457.png)

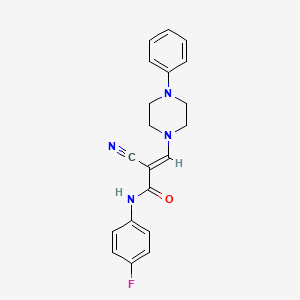

![N-(3-acetamidophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2405458.png)

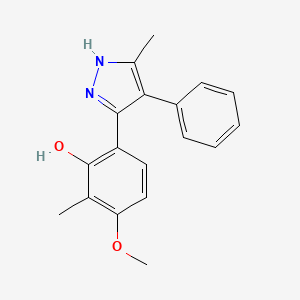

![4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2405460.png)

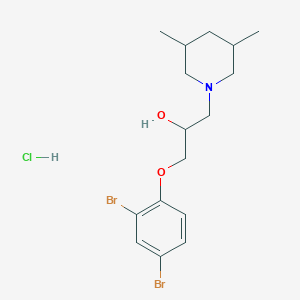

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2405462.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2405465.png)